N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Description
This compound is a synthetic nucleoside analog designed for applications in oligonucleotide synthesis, particularly in solid-phase methodologies. Its structure comprises:
- Core: A modified uridine base (5-methyl-2-oxopyrimidin-4-yl) linked to a ribose-like oxolan (tetrahydrofuran) ring.
- Protecting Groups: 5'-OH: Protected by a bis(4-methoxyphenyl)-phenylmethyl (DMT, trityl) group, a standard protecting group for 5'-hydroxyl in DNA/RNA synthesis . 3'-OH: Substituted with a triisopropylsilyloxymethoxy group, offering steric bulk and stability under acidic conditions . 4'-O: A 2-cyanoethoxy-diisopropylamino phosphoramidite group, enabling controlled coupling in automated oligonucleotide synthesis .
- Base Modification: The 4-position of the uracil is acetylated (acetamide), which may influence base-pairing specificity or stability .
This compound is tailored for high-yield, sequence-specific oligonucleotide assembly, with protecting groups selected for orthogonal deprotection during synthesis.
Properties
Molecular Formula |
C52H74N5O10PSi |
|---|---|
Molecular Weight |
988.2 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C52H74N5O10PSi/c1-34(2)57(35(3)4)68(64-30-18-29-53)67-47-46(32-63-52(41-19-16-15-17-20-41,42-21-25-44(60-13)26-22-42)43-23-27-45(61-14)28-24-43)66-50(56-31-39(11)49(54-40(12)58)55-51(56)59)48(47)62-33-65-69(36(5)6,37(7)8)38(9)10/h15-17,19-28,31,34-38,46-48,50H,18,30,32-33H2,1-14H3,(H,54,55,58,59)/t46-,47-,48-,50-,68?/m1/s1 |
InChI Key |
OBHVHGNMPRNNPM-RNGKMJNNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the methoxyphenyl and cyanoethoxy groups through nucleophilic substitution reactions. The final step involves the acylation of the oxopyrimidinyl moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs differing in protecting groups, nucleobase modifications, and functional moieties. Key comparisons are outlined below:
Protecting Group Variations
Implications :
- Triisopropylsilyloxymethoxy vs. TBDMS : The former provides enhanced steric protection, reducing premature deprotection risks in multi-step syntheses. However, TBDMS is more commonly used due to its balance of stability and ease of removal .
- DMT Group : Universally used for 5'-protection due to its chromophoric properties, enabling real-time monitoring of coupling efficiency .
Nucleobase Modifications
Implications :
- Acetamide vs. Propynyl : Acetamide is a conservative modification, preserving base-pairing with adenine, while propynyl groups enable bioorthogonal reactions for therapeutic tagging .
Phosphoramidite and Linker Variations
- Target Compound: Uses a standard 2-cyanoethoxy-diisopropylamino phosphoramidite, ensuring compatibility with automated synthesizers .
- Compounds : Include fluorinated and branched phosphoramidites, which may alter solubility and nuclease resistance .
Implications :
- The 2-cyanoethoxy group is universally adopted for its balance of reactivity and stability. Exotic linkers (e.g., terpenoid in ) expand applications in drug delivery but complicate synthesis .
Biological Activity
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests a wide range of biological activities, which are critical for therapeutic development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 615.67 g/mol. Its intricate structure comprises various functional groups that contribute to its biological activity. The presence of methoxy groups, cyanoethyl, and phosphanyl functionalities indicates potential interactions with biological targets.
Antibacterial Activity
Research has shown that compounds similar to N-acetamide derivatives exhibit significant antibacterial properties. For instance, studies on various synthesized compounds have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition and disruption of bacterial cell walls.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. In particular, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and kidney stones .
Anticancer Properties
The pyrimidine core found in this compound is known for its anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms may involve interference with DNA synthesis or modulation of signaling pathways related to cell proliferation.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized compounds against multiple strains. Among them, those resembling the structure of N-acetamide showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating broad-spectrum antibacterial activity.
- AChE Inhibition : A series of experiments demonstrated that compounds structurally related to N-acetamide exhibited AChE inhibitory activity comparable to known drugs. This suggests potential use in treating neurodegenerative disorders.
- Antitumor Activity : In vitro studies on cancer cell lines revealed that derivatives of N-acetamide reduced cell viability significantly at certain concentrations, highlighting its potential as an anticancer agent.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
